6-((cyclohexylmethyl)amino)pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-((cyclohexylmethyl)amino)pyrimidine-2,4(1H,3H)-dione is an organic compound that features a pyrimidine ring substituted with a cyclohexylmethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((cyclohexylmethyl)amino)pyrimidine-2,4(1H,3H)-dione typically involves the reaction of a pyrimidine derivative with a cyclohexylmethylamine. One common method is the nucleophilic substitution reaction where the amino group of cyclohexylmethylamine attacks the electrophilic carbon of a halogenated pyrimidine. The reaction is usually carried out in a polar solvent such as ethanol or methanol under reflux conditions to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and high-pressure conditions can also be employed to enhance the reaction rate and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-((cyclohexylmethyl)amino)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrimidine N-oxide.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
6-((cyclohexylmethyl)amino)pyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-((cyclohexylmethyl)amino)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
6-((Cyclohexylmethyl)amino)-2,4-pyrimidinedione: Similar structure but with a ketone group instead of a diol.
6-((Cyclohexylmethyl)amino)-2,4-pyrimidinetrione: Contains three ketone groups.
6-((Cyclohexylmethyl)amino)-2,4-pyrimidinecarboxylic acid: Features a carboxylic acid group.
Uniqueness
6-((cyclohexylmethyl)amino)pyrimidine-2,4(1H,3H)-dione is unique due to its diol functionality, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for specific applications where the presence of hydroxyl groups is crucial.
Properties
Molecular Formula |
C11H17N3O2 |
---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
6-(cyclohexylmethylamino)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H17N3O2/c15-10-6-9(13-11(16)14-10)12-7-8-4-2-1-3-5-8/h6,8H,1-5,7H2,(H3,12,13,14,15,16) |
InChI Key |
YAUWWHKVPYXRRS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CNC2=CC(=O)NC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.